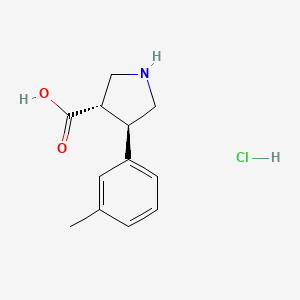

trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13329395

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16ClNO2 |

|---|---|

| Molecular Weight | 241.71 g/mol |

| IUPAC Name | (3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 |

| Standard InChI Key | POLHJHNHHYTABE-VZXYPILPSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl |

| SMILES | CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl |

| Canonical SMILES | CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride features a five-membered pyrrolidine ring with stereochemical specificity at the 3- and 4-positions. The trans configuration ensures distinct spatial arrangements of the m-tolyl and carboxylic acid groups, influencing its intermolecular interactions and crystallinity . Key physicochemical properties include:

-

Molecular Formula: C₁₃H₁₆ClNO₂ (hydrochloride salt form)

-

Molecular Weight: ~265.73 g/mol

-

Solubility: High aqueous solubility due to the hydrochloride counterion, with moderate solubility in polar organic solvents like DMF and acetonitrile .

The meta-substitution on the tolyl group distinguishes this compound from para-substituted analogs, potentially altering its electronic and steric profiles. For example, para-substituted derivatives exhibit stronger π-π stacking interactions in crystal lattices, whereas meta-substitution may favor alternative packing modes .

Synthesis and Characterization

Synthetic Routes

The synthesis of trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride can be inferred from analogous procedures for related pyrrolidine derivatives. A common approach involves the Castagnoli-Cushman reaction, which couples cyclic anhydrides with imines under thermal conditions . For instance, trans-4-(p-tolyl)pyrrolidine-3-carboxylic acid derivatives are synthesized by reacting maleic anhydride with N-alkyl/arylimines in DMF at 110–125°C, followed by acid workup to isolate the hydrochloride salt .

Example Protocol:

-

Reactants: Maleic anhydride and m-toluidine-derived imine.

-

Conditions: Dry DMF, 110°C, 5–24 hours.

-

Workup: Concentration under reduced pressure, basification with NaHCO₃, and acidification with HCl to precipitate the product .

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are critical for confirming the trans configuration and purity. For a structurally similar compound, trans-1-benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride, NMR reveals distinct coupling constants (e.g., ) between vicinal protons, confirming the trans stereochemistry . Crystallographic data for analogs show triclinic or monoclinic crystal systems with hydrogen-bonding networks stabilizing the structure .

Comparative Analysis of Structural Analogs

The biological and chemical behavior of trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride can be contextualized using data from related compounds:

These comparisons highlight how substituent position and stereochemistry modulate physicochemical and bioactive properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume